Phenazine-1,4-diol

概要

説明

Phenazine-1,4-diol is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,4-diol can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with appropriate reagents . Another method includes the reductive cyclization of diphenylamines . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: Phenazine-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

科学的研究の応用

Phenazine-1,4-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying redox processes and cellular metabolism . In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent . Additionally, it finds applications in the industry as a component in the development of advanced materials and sensors .

作用機序

The mechanism of action of phenazine-1,4-diol involves its ability to participate in redox reactions, which can generate reactive oxygen species (ROS) and modulate cellular redox states . These properties enable this compound to exert its effects on various molecular targets and pathways, including those involved in oxidative stress and apoptosis .

類似化合物との比較

Phenazine-1,4-diol can be compared to other phenazine derivatives, such as phenazine-1-carboxylic acid and pyocyanin . While these compounds share a common phenazine core, they differ in their functional groups and biological activities.

List of Similar Compounds:- Phenazine-1-carboxylic acid

- Pyocyanin

- Phenazine-1,6-diol

- Phenazine-1,8-diol

This compound stands out among these compounds for its versatility and potential in various research and industrial applications .

生物活性

Phenazine-1,4-diol is a member of the phenazine family, which includes various compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

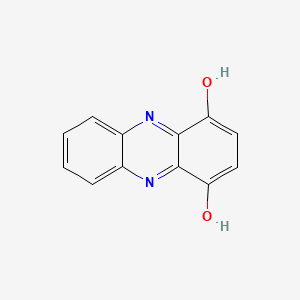

Chemical Structure and Properties

Phenazines are characterized by a fused ring structure containing a pyrazine moiety. The basic structure of this compound consists of two benzene rings linked by a nitrogen-containing heterocycle. This structural configuration is crucial for its biological activity, as it influences interactions with cellular components and biological pathways.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism of action is primarily attributed to its ability to generate reactive oxygen species (ROS), which leads to oxidative stress in microbial cells.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/ml | |

| Staphylococcus aureus | 16 µg/ml | |

| Candida albicans | 8 µg/ml |

Antifungal Activity

This compound also demonstrates potent antifungal activity. It has been shown to inhibit various phytopathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. The compound disrupts fungal cell membranes and interferes with cellular respiration, leading to cell death.

Case Study: Inhibition of Rhizoctonia solani

A study investigated the effects of this compound on Rhizoctonia solani, a significant plant pathogen. The results indicated that treatment with this compound resulted in reduced mycelial growth and increased ROS production within the fungal cells. This suggests that this compound could be utilized as a biocontrol agent in agriculture.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound. It has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving ROS generation and mitochondrial dysfunction.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Acute Myeloid Leukemia | 10 | ROS-mediated apoptosis |

| HeLa (Cervical Cancer) | 15 | Mitochondrial dysfunction |

| SW480 (Colon Cancer) | 20 | Induction of oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound induces oxidative stress by generating ROS, which damages cellular components.

- Membrane Disruption : It alters membrane permeability in both bacterial and fungal cells.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

特性

IUPAC Name |

phenazine-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAASABGZPGHBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318287 | |

| Record name | NSC328400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-81-4 | |

| Record name | NSC328400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。